molecular formula C17H16O5 B3038924 3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid CAS No. 932978-21-7

3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid

Cat. No.: B3038924
CAS No.: 932978-21-7
M. Wt: 300.3 g/mol
InChI Key: QBOKQDSPXBOFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid is a benzoic acid derivative featuring a substituted phenoxyacetyl ester group at the 3-position of the aromatic ring. The compound’s ester linkage and 2,6-dimethylphenoxy substituent likely influence its lipophilicity, metabolic stability, and intermolecular interactions, making it relevant for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

3-[2-(2,6-dimethylphenoxy)acetyl]oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11-5-3-6-12(2)16(11)21-10-15(18)22-14-8-4-7-13(9-14)17(19)20/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOKQDSPXBOFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)OC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid typically involves the esterification of 3-hydroxybenzoic acid with 2,6-dimethylphenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of 3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, halogen, or sulfonic acid derivatives.

Scientific Research Applications

3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic Acid

  • Structure : Differs by replacing the ester group with an amide linkage.
  • Molecular Formula: C₁₇H₁₇NO₄ (Molar Mass: 299.32 g/mol) .
  • Applications: Likely used as a pharmaceutical intermediate due to its structural similarity to bioactive amides.

2-Ethoxybenzoic Acid

  • Structure : Simpler analog with an ethoxy group at the 2-position.
  • Molecular Formula : C₉H₁₀O₃ (Molar Mass: 166.18 g/mol) .
  • Key Differences: Smaller substituent reduces steric hindrance and lipophilicity compared to the bulky 2,6-dimethylphenoxy group. Applications: Pharmaceutical intermediate, suggesting the target compound may have enhanced bioavailability due to increased lipophilicity.

Triazine-Linked Benzoic Acid Derivatives

Compounds such as 3-[[4-(3-Nitrophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4h) and 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i) exhibit triazine cores attached to benzoic acid .

  • Molecular Weights : ~437–475 g/mol (e.g., 4h: C₂₂H₁₅N₅O₆, 437.39 g/mol).
  • Key Differences: Triazine rings introduce planar, electron-deficient regions, enabling π-π stacking and hydrogen-bonding interactions. Higher melting points (e.g., 217–228°C for 4i ) compared to simpler esters, suggesting enhanced thermal stability. Applications: Potential use in agrochemicals or drug design due to their heterocyclic complexity.

Benzothiazolyl Azo Benzoic Acids

Derivatives like 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid feature azo linkages and benzothiazole substituents .

  • Key Differences: Azo groups (-N=N-) impart strong absorbance in visible light, making these compounds suitable as dyes or analytical ligands. Acidity constants (pKa) for phenolic and carboxylic protons (Table 1 in ) vary significantly from ester-based benzoic acids, affecting solubility and reactivity.

Substituted Benzyloxy/Methoxy Derivatives

Examples include 3-(benzyloxy)-2,6-difluorobenzoic acid (C₁₄H₁₀F₂O₃) and 2-(3-(benzyloxy)-4-methoxy-2,6-dinitrophenyl)acetic acid (C₁₆H₁₄N₂O₈) .

  • Key Differences: Electron-withdrawing groups (e.g., -NO₂, -F) increase acidity and alter electronic properties compared to the electron-donating methyl groups in the target compound. Applications: Biochemical reagents or intermediates in synthetic chemistry due to their reactive substituents.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups/Substituents Key Properties/Applications References
3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid (Target) Not Provided Inferred ~300–350 Ester, 2,6-dimethylphenoxy Potential prodrug, high lipophilicity
4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid C₁₇H₁₇NO₄ 299.32 Amide, 2,6-dimethylphenoxy Pharmaceutical intermediate
2-Ethoxybenzoic acid C₉H₁₀O₃ 166.18 Ethoxy Pharmaceutical intermediate
3-[[4-(3-Nitrophenoxy)-6-phenoxy-triazin-2-yl]amino]benzoic acid (4h) C₂₂H₁₅N₅O₆ 437.39 Triazine, nitro, phenoxy Agrochemical/drug candidate
2-Hydroxy-4-substituted-benzothiazolyl azo benzoic acid Varies ~350–400 Azo, benzothiazole, hydroxyl Dyes, ligands

Research Findings and Implications

  • Metabolic Stability : Ester-linked compounds like the target may act as prodrugs, hydrolyzing to active acids in vivo, whereas amide analogs (e.g., ) exhibit longer half-lives.
  • Solubility and Bioavailability: Bulky 2,6-dimethylphenoxy groups likely enhance lipophilicity compared to ethoxy or simpler substituents, impacting membrane permeability .
  • Thermal Stability : Triazine derivatives () show higher melting points (>200°C), suggesting utility in high-temperature applications.

Biological Activity

3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid is an organic compound with the molecular formula C17H16O5C_{17}H_{16}O_5 and a molecular weight of approximately 300.31 g/mol. It features a benzoic acid core substituted with a 2,6-dimethylphenoxyacetyl group, which contributes to its unique chemical properties and potential biological activities. This compound is primarily investigated for its anti-inflammatory and antimicrobial properties, among other applications in medicinal chemistry.

The biological activity of 3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may inhibit or activate specific pathways that lead to diverse biological effects. For instance, it has been noted to influence the activity of certain enzymes involved in metabolic processes, potentially leading to therapeutic applications in inflammation and infection control.

Antimicrobial Activity

Research has indicated that 3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The effectiveness of this compound against pathogens could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

The anti-inflammatory potential of 3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid has been explored in several studies. The compound appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This activity suggests its potential utility in treating inflammatory diseases such as arthritis or other conditions characterized by excessive inflammation.

Synthesis and Evaluation

The synthesis of 3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid typically involves the esterification of 3-hydroxybenzoic acid with 2,6-dimethylphenoxyacetic acid. Key steps in the synthesis include:

  • Formation of the ester: Reacting the hydroxyl group of 3-hydroxybenzoic acid with the acetyl group from 2,6-dimethylphenoxyacetic acid.
  • Purification: Utilizing techniques such as recrystallization or chromatography to isolate the desired product.

The synthesized compound was subjected to various biological assays to evaluate its antimicrobial and anti-inflammatory activities.

Biological Assays

A range of assays have been employed to assess the biological activity of this compound:

  • Antimicrobial Assays: These include disk diffusion tests and minimum inhibitory concentration (MIC) evaluations against various bacterial strains.
  • Anti-inflammatory Assays: The compound's effects on cytokine production were measured using ELISA techniques after stimulation of immune cells.

Table 1: Summary of Biological Activities

Activity TypeMethodologyResult Summary
AntimicrobialDisk diffusion, MICEffective against multiple strains
Anti-inflammatoryELISA for cytokine levelsSignificant reduction in cytokines

Future Directions

Given the promising biological activities exhibited by 3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid, future research should focus on:

  • Mechanistic Studies: Elucidating the specific molecular targets and pathways affected by this compound.
  • In Vivo Studies: Conducting animal studies to evaluate efficacy and safety profiles.
  • Formulation Development: Exploring different formulations for enhanced bioavailability and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.